molecular formula C30H31NO4S B018074 Raloxifene Bismethyl Ether CAS No. 84541-38-8

Raloxifene Bismethyl Ether

Cat. No. B018074
Key on ui cas rn: 84541-38-8
M. Wt: 501.6 g/mol
InChI Key: MSRYQTKAUSVEDP-UHFFFAOYSA-N
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Patent
US06018056

Procedure details

To a solution of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene-3-carboxylic acid chloride (98.5 mg, 0.296 mmol) in tetrahydrofuran (3 ml) at 2° C. under nitrogen is added dropwise via syringe a solution of 4-[2-(1-piperidinyl)ethoxy]phenylmagnesium bromide (0.48 ml of 0.75 M solution, 0.36 mmol). The resulting mixture is stirred at that temperature for 16 hours, then quenched by addition of methyl alcohol. It is then partitioned between methylene chloride and saturated aqueous ammonium chloride, and the separated organic layer is dried over magnesium sulfate, filtered and concentrated to an oil, which is chromatographed on silica gel (10:5:1 hexanes:dichloromethane:triethylamine) to afford a product-containing fraction, which is further chromatographed on silica gel (10:1:1 hexanes:dichloromethane:triethylamine) to afford title compound as an oil: 88.4 mg (60%). 1H NMR spectrum identical to authentic sample. Anal. Calcd. for C30H31NO4S: C, 71.83; H, 6.23; N, 2.79; S, 6.39. Found: C, 71.59; H, 6.32; N, 2.69; S, 6.14.
Name
6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene-3-carboxylic acid chloride
Quantity
98.5 mg
Type
reactant
Reaction Step One
Name
4-[2-(1-piperidinyl)ethoxy]phenylmagnesium bromide
Quantity
0.48 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[C:10]([C:11](Cl)=[O:12])=[C:9]([C:14]3[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=3)[S:8][C:7]=2[CH:22]=1.[N:23]1([CH2:29][CH2:30][O:31][C:32]2[CH:37]=[CH:36][C:35]([Mg]Br)=[CH:34][CH:33]=2)[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1>O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[C:10]([C:11]([C:35]3[CH:34]=[CH:33][C:32]([O:31][CH2:30][CH2:29][N:23]4[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28]4)=[CH:37][CH:36]=3)=[O:12])=[C:9]([C:14]3[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=3)[S:8][C:7]=2[CH:22]=1

Inputs

Step One
Name
6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene-3-carboxylic acid chloride
Quantity
98.5 mg
Type
reactant
Smiles
COC=1C=CC2=C(SC(=C2C(=O)Cl)C2=CC=C(C=C2)OC)C1
Name
4-[2-(1-piperidinyl)ethoxy]phenylmagnesium bromide
Quantity
0.48 mL
Type
reactant
Smiles
N1(CCCCC1)CCOC1=CC=C(C=C1)[Mg]Br
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at that temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by addition of methyl alcohol
CUSTOM
Type
CUSTOM
Details
It is then partitioned between methylene chloride and saturated aqueous ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the separated organic layer is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil, which
CUSTOM
Type
CUSTOM
Details
is chromatographed on silica gel (10:5:1 hexanes:dichloromethane:triethylamine)
CUSTOM
Type
CUSTOM
Details
to afford a product-containing fraction, which
CUSTOM
Type
CUSTOM
Details
is further chromatographed on silica gel (10:1:1 hexanes:dichloromethane:triethylamine)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC=1C=CC2=C(SC(=C2C(=O)C2=CC=C(C=C2)OCCN2CCCCC2)C2=CC=C(C=C2)OC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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